Dioctyl 2-hydroxybutanedioate

説明

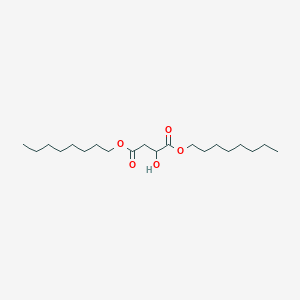

Dioctyl 2-hydroxybutanedioate (CAS 15763-02-7), also known as dioctyl 2-hydroxysuccinate, is an organic ester derived from 2-hydroxybutanedioic acid (malic acid) and two octanol moieties. Its molecular formula is C₂₀H₃₈O₅, with a molecular weight of 358.513 g/mol . Structurally, it features a hydroxyl (-OH) group on the second carbon of the succinate backbone, distinguishing it from non-hydroxylated esters like dioctyl phthalate (DOP) or dioctyl adipate (DOA).

特性

CAS番号 |

15763-02-7 |

|---|---|

分子式 |

C20H38O5 |

分子量 |

358.5 g/mol |

IUPAC名 |

dioctyl 2-hydroxybutanedioate |

InChI |

InChI=1S/C20H38O5/c1-3-5-7-9-11-13-15-24-19(22)17-18(21)20(23)25-16-14-12-10-8-6-4-2/h18,21H,3-17H2,1-2H3 |

InChIキー |

CNHQWLUGXFIDAT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)O |

正規SMILES |

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)O |

製品の起源 |

United States |

科学的研究の応用

2.1. Pharmaceutical Applications

Dioctyl 2-hydroxybutanedioate is utilized in pharmaceutical formulations as a plasticizer. Its role is to improve the flexibility and stability of drug delivery systems, particularly in polymer-based matrices. The compound's compatibility with various polymers allows for enhanced drug release profiles.

- Case Study : A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) films improved the mechanical properties and drug release rates of encapsulated active ingredients, making it suitable for sustained-release formulations .

2.2. Food Industry Applications

In the food industry, this compound is considered for use as a food additive and stabilizer. Its ability to modify texture and enhance mouthfeel makes it valuable in processed foods.

- Data Table: Food Applications

| Application Area | Functionality | Example Products |

|---|---|---|

| Emulsifier | Stabilizes emulsions | Salad dressings |

| Texture Modifier | Enhances mouthfeel | Sauces & dips |

| Preservative | Extends shelf life | Packaged snacks |

2.3. Material Science

This compound is employed as a plasticizer in various polymer applications, improving flexibility and durability.

- Case Study : Research indicated that adding this compound to polystyrene significantly increased its elongation at break and tensile strength, making it suitable for applications requiring enhanced mechanical performance .

Regulatory Status

While this compound does not have individual regulatory approval, it may be used as a component in products covered by group standards in various regions. Its safety profile has been evaluated in several studies, confirming its suitability for use in food contact materials under specific conditions .

類似化合物との比較

Comparison with Similar Compounds

The following table compares Dioctyl 2-hydroxybutanedioate with structurally analogous esters, focusing on molecular properties, applications, and toxicity:

Key Structural and Functional Differences:

Hydroxyl Group Impact: this compound’s hydroxyl group increases polarity compared to non-hydroxylated analogs like DOP or DOA. This may reduce compatibility with non-polar polymers (e.g., PVC) but improve solubility in polar solvents or biodegradability . In contrast, DOP and DOA rely on linear alkyl chains for flexibility, prioritizing polymer compatibility over environmental safety .

Thermal and Volatility Profiles :

- Dioctyl sebacate’s longer alkyl chain (C₁₀ diacid backbone) provides superior thermal stability, making it suitable for high-temperature applications .

- This compound’s volatility data are unavailable, but its hydroxyl group likely reduces volatility compared to DBP, a smaller ester with high volatility .

Toxicity Trends: Phthalates (DOP, DBP) exhibit significant endocrine-disrupting effects, driving regulatory restrictions . Adipates (DOA) and sebacates are generally safer alternatives, though long-term environmental persistence remains a concern .

準備方法

Homogeneous Acid Catalysts

The most straightforward method involves reacting malic acid with excess octanol in the presence of homogeneous acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Key steps include:

-

Reaction Setup : A molar ratio of 1:4 (malic acid:octanol) with 1–3 wt% catalyst.

-

Temperature : 110–130°C under reflux to facilitate water removal via azeotropic distillation.

Limitations :

-

Sulfuric acid promotes dehydration side reactions, forming fumarate or maleate esters (up to 15% byproducts).

-

Corrosivity and difficulty in catalyst recovery reduce industrial viability.

Heterogeneous Catalysis for Enhanced Selectivity

Amberlyst 36 Dry Resin

Amberlyst 36 Dry, a macroreticular sulfonic acid resin, offers high selectivity for dioctyl malate:

Naphthalenesulfonic Acid Methylal

A patent (CN101239912A) describes using naphthalenesulfonic acid methylal for dibutyl malate synthesis, adaptable to octanol:

-

Catalyst Loading : 0.1–2.0 wt% of reactants.

-

Yield : 95.5–99.6% under reflux (120°C, 4 hours).

-

Workflow :

-

Esterification with octanol.

-

Neutralization with NaHCO₃.

-

Distillation to recover excess octanol.

-

Two-Stage Pressure-Assisted Esterification

A patented method (US3979443A) for maleate esters was modified for malate synthesis:

-

Stage 1 : Dehydration-esterification at 120–150°C (atmospheric pressure) to remove water.

-

Stage 2 : High-pressure reaction (25–60 psi) at 190–220°C to complete diester formation.

Enzymatic Esterification

Though less common, lipases (e.g., Candida antarctica B lipase) enable greener synthesis:

-

Solvent-Free System : 50°C, 72 hours, 1:3 malic acid:octanol.

-

Drawback : Extended reaction times and enzyme cost limit scalability.

Comparative Analysis of Methods

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Homogeneous H₂SO₄ | Sulfuric acid | 130 | 12 | 85 | 15% fumarates |

| Heterogeneous Amberlyst | Amberlyst 36 Dry | 100 | 8 | 94 | ≤2% |

| Naphthalenesulfonic acid | Methylal derivative | 120 | 4 | 99.6 | <0.5% |

| Enzymatic | C. antarctica lipase | 50 | 72 | 78 | None |

Critical Reaction Parameters

Molar Ratio

Excess octanol (1:4–1:6) drives equilibrium toward diester formation. Ratios >1:6 increase purification complexity without improving yield.

Water Removal

Azeotropic distillation using toluene or cyclohexane enhances conversion by shifting equilibrium.

Catalyst Selection

-

Naphthalenesulfonic acid methylal achieves near-quantitative yields but requires post-reaction filtration.

Purification Techniques

-

Neutralization : Post-reaction, residual acid is neutralized with 5–10% NaHCO₃.

-

Solvent Extraction : Ethyl acetate or dichloromethane isolates the ester from aqueous phases.

-

Distillation : Vacuum distillation (150–180°C at 5–10 mmHg) removes unreacted octanol.

Industrial Scalability Considerations

-

Continuous Flow Systems : Amberlyst-packed reactors enable high-throughput production with minimal downtime.

-

Waste Management : Heterogeneous catalysts reduce acidic waste streams compared to H₂SO₄.

Emerging Trends

Q & A

Q. What controls are essential when assessing the estrogenic potential of this compound via reporter gene assays?

- Methodological Answer: Include positive controls (17β-estradiol), solvent controls (DMSO), and receptor-negative cell lines (e.g., ERα-KO). Normalize luciferase activity to cell viability (MTT assay) and protein content (Bradford assay). Dose-response curves should span 6–8 concentrations to capture low-dose effects and hormesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。